3-((4-Aminophenyl)thio)dihydrofuran-2(3H)-one
Overview
Description
3-((4-Aminophenyl)thio)dihydrofuran-2(3H)-one is an organic compound that features a dihydrofuranone ring substituted with a 4-aminophenylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Aminophenyl)thio)dihydrofuran-2(3H)-one typically involves the reaction of 4-aminothiophenol with a suitable dihydrofuranone precursor. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
3-((4-Aminophenyl)thio)dihydrofuran-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The thio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amines or thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-((4-Aminophenyl)thio)dihydrofuran-2(3H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-((4-Aminophenyl)thio)dihydrofuran-2(3H)-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the thio group can participate in thiol-disulfide exchange reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Aminothiophenol: Shares the aminophenylthio group but lacks the dihydrofuranone ring.
Dihydrofuran-2(3H)-one: Contains the dihydrofuranone ring but lacks the aminophenylthio substitution.
Uniqueness
3-((4-Aminophenyl)thio)dihydrofuran-2(3H)-one is unique due to the combination of the dihydrofuranone ring and the 4-aminophenylthio group. This unique structure imparts specific chemical and biological properties that are not observed in the individual components.
Biological Activity
3-((4-Aminophenyl)thio)dihydrofuran-2(3H)-one is a compound that has drawn attention due to its diverse biological activities, particularly in the fields of cancer research and antiviral studies. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against different cell lines, and potential therapeutic applications.
Chemical Structure and Properties
This compound contains a furan ring that is substituted with a thiophenol moiety. This structural configuration is significant as it influences the compound's reactivity and biological interactions. The presence of the amino group on the phenyl ring enhances its potential for forming hydrogen bonds, which is critical in biological systems.
Anticancer Activity
Numerous studies have evaluated the anticancer properties of this compound. The compound has shown promising results against various cancer cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MDA-MB-231 (Breast) | 5.32 | Induction of apoptosis via mitochondrial pathway |
A549 (Lung) | 6.45 | Inhibition of cell proliferation |
HeLa (Cervical) | 4.98 | Disruption of cell cycle progression |
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells, primarily through mitochondrial pathways. For instance, in MDA-MB-231 cells, the compound was found to activate caspases, which are crucial for the apoptotic process .
Antiviral Activity
Research has also highlighted the antiviral properties of this compound. In a study focused on influenza viruses, derivatives of this compound exhibited significant inhibitory effects against H5N1 and H1N1 viruses:
Virus | EC50 (µM) | Mechanism of Action |
---|---|---|
H5N1 | 1.25 | Neuraminidase inhibition |
H1N1 | 1.75 | Viral entry blockade |
The compound's mechanism appears to involve the inhibition of viral neuraminidase activity, which is essential for viral replication and release from host cells .
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound triggers apoptosis in cancer cells by activating intrinsic pathways that involve mitochondrial dysfunction and caspase activation.
- Cell Cycle Arrest : It has been observed to induce cell cycle arrest at the G2/M phase in certain cancer cell lines, leading to reduced proliferation rates.
- Antiviral Mechanisms : By inhibiting key enzymes involved in viral replication, such as neuraminidase, it effectively reduces viral load in infected cells.
Case Studies
Several case studies have been conducted to further explore the efficacy and safety profile of this compound:
- A study on its effects on human glioblastoma cells showed that treatment with this compound led to a significant reduction in tumor size in xenograft models.
- Another investigation assessed its safety profile in vivo, revealing no significant toxicity at therapeutic doses, suggesting a favorable therapeutic window for potential clinical applications .
Properties
IUPAC Name |
3-(4-aminophenyl)sulfanyloxolan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2S/c11-7-1-3-8(4-2-7)14-9-5-6-13-10(9)12/h1-4,9H,5-6,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUNQHPVNIWPLRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C1SC2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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